6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate
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Overview
Description
6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The presence of multiple functional groups, including benzyl, tert-butyl, and ethyl groups, as well as three carboxylate groups, makes this compound highly versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate typically involves multi-step organic synthesis. One common approach is to start with the formation of the pyrrolo[3,4-b]pyridine core through the cyclization of appropriate precursors. The introduction of the benzyl, tert-butyl, and ethyl groups can be achieved through selective alkylation reactions. The carboxylate groups are usually introduced via esterification or carboxylation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency. The final product is typically purified through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.
Esterification and Hydrolysis: The carboxylate groups can undergo esterification to form esters or hydrolysis to revert to carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are known for their diverse biological activities.
1H-Pyrrolo[2,3-b]pyridines: These derivatives also feature a pyrrolo-pyridine core and exhibit potent activities against various biological targets.
Uniqueness
6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate is unique due to the presence of multiple functional groups that enhance its reactivity and versatility. The combination of benzyl, tert-butyl, and ethyl groups, along with three carboxylate groups, provides a distinct chemical profile that sets it apart from other similar compounds.
Properties
Molecular Formula |
C23H32N2O6 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
6-O-benzyl 1-O-tert-butyl 4a-O-ethyl 2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate |
InChI |
InChI=1S/C23H32N2O6/c1-5-29-19(26)23-12-9-13-25(21(28)31-22(2,3)4)18(23)14-24(16-23)20(27)30-15-17-10-7-6-8-11-17/h6-8,10-11,18H,5,9,12-16H2,1-4H3 |
InChI Key |
XFMGXILBCVSCBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCN(C1CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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